3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Systematic Nomenclature and Molecular Formula
The compound is systematically named 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole , reflecting its substitution pattern on the oxadiazole core. The molecular formula is C₇H₆N₂OS , with a molecular weight of 166.20 g/mol . The oxadiazole ring is substituted at the 3-position with a methyl group and at the 5-position with a thiophen-2-yl moiety, a sulfur-containing heterocycle. This nomenclature adheres to IUPAC guidelines, prioritizing the oxadiazole ring as the parent structure and specifying substituents in ascending numerical order.
The structural formula can be represented as follows:
$$
\text{O} \text{—} \text{N} \text{—} \text{C(CH₃)} \text{—} \text{N} \text{—} \text{C(Thiophen-2-yl)}
$$
where the thiophen-2-yl group is attached via its 2-position carbon to the oxadiazole ring.
Stereochemical Configuration and Conformational Analysis
The compound lacks chiral centers due to the planar geometry of the oxadiazole ring and the symmetric substitution of the thiophene moiety. However, conformational flexibility arises from rotation around the single bond connecting the thiophene ring to the oxadiazole core. Computational studies of analogous 1,2,4-oxadiazole derivatives suggest that the energy barrier for this rotation is low, enabling interconversion between conformers in solution .
The thiophene ring itself adopts a nearly planar configuration, with minor deviations (<5°) from coplanarity due to steric interactions with the methyl group. Density functional theory (DFT) analyses of similar structures, such as 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, reveal dihedral angles of 9.2°–47.7° between the oxadiazole and thiophene rings . These findings suggest that steric and electronic factors govern the preferred conformations of such systems.
Crystallographic Data and Solid-State Packing Behavior
Crystallographic data for 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole are not currently available in the literature. However, insights can be extrapolated from related 1,2,4-oxadiazole derivatives. For example, the crystal structure of 5-(4-Chlorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazole (C₁₃H₉ClN₂OS) reveals a monoclinic lattice with unit cell parameters a = 11.9682 Å, b = 7.4526 Å, c = 17.0749 Å, and β = 108.072° . The oxadiazole ring in such compounds typically exhibits planarity, with intermolecular interactions dominated by π-π stacking (centroid distances ~3.6 Å) and van der Waals forces .
In the absence of direct crystallographic data, powder X-ray diffraction (PXRD) or single-crystal studies would be required to confirm the solid-state packing behavior of this specific derivative.
Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives
A comparative analysis highlights key structural and functional differences between 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole and its analogs:
Key Observations:
- Substituent Effects on Molecular Weight: The addition of a 4-chlorobenzyl group in increases molecular weight by 66% compared to the methyl-substituted derivative , highlighting the impact of aromatic substituents.
- Functional Group Diversity: Derivatives such as incorporate ketone moieties, which may enhance hydrogen-bonding capacity, while features a carboxylic acid group, offering ionic character.
- Synthetic Accessibility: Methyl and thiophene substituents, as in , are synthetically favorable due to the commercial availability of precursor reagents like thiophene-2-carbonyl chloride and methylamine derivatives.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-methyl-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-3-2-4-11-6/h2-4H,1H3 |
InChI Key |
ZKUWMKFQHCKCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis from Nitriles and Carboxylic Acids
One common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles , including 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole , involves a three-step process:
Generation of Amidoxime : The first step involves converting a nitrile into an amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like triethylamine (TEA).
Coupling with Carboxylic Acid : The amidoxime is then coupled with a carboxylic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).
Cyclodehydration : The final step involves cyclodehydration in the presence of a base like triethylamine to form the oxadiazole ring.
- Reagents : Thiophene-2-carbonitrile, hydroxylamine hydrochloride, triethylamine, EDC, HOAt, and a carboxylic acid (e.g., acetic acid or a derivative thereof).
- Solvents : Ethanol or DMF.
- Conditions : Room temperature for amidoxime formation, followed by heating at 70-100°C for cyclodehydration.
Synthesis from Amidoximes and Carboxylic Acids
Another approach involves directly using pre-formed amidoximes. This method is similar to the one described above but skips the initial amidoxime formation step.
- Reagents : Pre-formed amidoxime, carboxylic acid, EDC, HOAt, and triethylamine.
- Solvents : DMF or chloroform.
- Conditions : Room temperature for coupling, followed by heating at 100°C for cyclodehydration.
Analysis of Reaction Conditions
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| Nitrile | Starting material | Thiophene-2-carbonitrile |
| Hydroxylamine Hydrochloride | Amidoxime formation | 1.5 mmol, room temperature |
| Carboxylic Acid | Coupling partner | 1 mmol, e.g., acetic acid derivative |
| EDC/HOAt | Coupling agents | 1.5 mmol EDC, 0.7 mL HOAt (20% in DMF) |
| Triethylamine | Base for cyclodehydration | 1 mmol, 100°C |
| Solvent | Reaction medium | Ethanol or DMF |
Extensive Research Discoveries
Recent studies have focused on optimizing the synthesis conditions for higher yields and exploring the biological activities of 1,2,4-oxadiazole derivatives. For instance, 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole could be synthesized using optimized conditions similar to those described for other 3,5-disubstituted oxadiazoles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The thiophene ring can interact with biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antiviral Derivatives
3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole
- Target Compound (3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole) R3: Methyl; R5: Thiophen-2-yl. The rigid thiophene may limit conformational adaptability but enhances aromatic interactions.
Beta-Adrenoblockers
- Prodolol (3-Methyl-5-[2-(3-tert-butylamino-2-hydroxypropoxy)phenoxymethyl]-1,2,4-oxadiazole) R3: Methyl; R5: Phenoxymethyl complex. Activity: Superior β-adrenoceptor blockade compared to propranolol, with additional α-blocking effects. Key Insight: The phenoxymethyl group at R5 enables dual receptor interactions, contrasting with the thiophene’s single aromatic system .
Electronic and Steric Effects
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- R3 : Methyl; R5 : Trichloromethyl.
- Reactivity : The electron-withdrawing trichloromethyl group facilitates nucleophilic substitution reactions (e.g., with diethyl phosphonate).
- Contrast : The thiophene’s electron-rich nature in the target compound favors aromatic interactions over electrophilic reactivity .
3-(Furan-2-yl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole
Substitution Patterns and Pharmacological Outcomes
highlights that substitutions at R5 (e.g., methoxy or halogens) generally enhance activity more than methyl groups. For example:
- 3-Phenyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Activity: Not explicitly stated, but the phenyl group at R3 may hinder activity due to steric bulk, unlike the target compound’s methyl .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocycles that have been investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole, supported by research findings and case studies.
3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole can be synthesized through various methods involving the condensation of thiophene derivatives with hydrazine and carbonyl compounds. The presence of methyl and thiophene groups enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole have been evaluated in several studies. Key findings include:
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole demonstrated IC50 values in the micromolar range against human tumor cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer) .
- Antimicrobial Properties : The compound has shown promising results against both gram-positive and gram-negative bacteria. In vitro studies revealed that oxadiazole derivatives possess better activity against gram-positive species compared to gram-negative ones .
Anticancer Studies
A study reported that 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives exhibited moderate to high cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis highlighted that modifications on the oxadiazole ring significantly influenced their antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| HCT116 | 10.0 |
| MCF7 | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
In antimicrobial assays, 3-Methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole showed effective inhibition against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 20 |
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These results indicate a potential for further development as an antimicrobial agent .
Case Studies
Several case studies have documented the biological activities of oxadiazole derivatives:
- Study on Anticancer Activity : A library of oxadiazole derivatives was screened for anticancer activity against multiple cell lines. Compounds were found to inhibit topoisomerase I activity, a key target in cancer therapy .
- Antimicrobial Efficacy : Another study focused on synthesizing oxadiazole derivatives with enhanced antimicrobial properties. The results indicated that certain modifications led to increased efficacy against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions using precursors such as amidoximes or carboxylic acid derivatives. For example, trifluoroacetic acid (CF₃COOH) in acetonitrile is effective for deprotecting intermediates to yield oxadiazoles, as demonstrated in the synthesis of structurally analogous 1,2,4-oxadiazoles with high yields (97–100%) . Optimizing reaction parameters (e.g., solvent polarity, temperature, and acid catalyst concentration) can improve efficiency. Parallel methods involving NaH-mediated condensations are also viable, as seen in the synthesis of 3-methyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 3-methyl-5-(thiophen-2-yl)-1,2,4-oxadiazole?
¹H and ¹³C NMR are critical for structural validation. The thiophene ring protons typically resonate between δ 6.8–7.5 ppm, while the methyl group on the oxadiazole ring appears as a singlet near δ 2.5 ppm. Coupling constants (J values) for thiophene protons and oxadiazole carbons (e.g., C-3 and C-5) provide additional confirmation, as observed in similar oxadiazole derivatives .
Q. What crystallographic tools are recommended for determining the molecular packing and hydrogen-bonding interactions of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs enable precise determination of bond lengths, angles, and intermolecular interactions, which are critical for understanding solid-state behavior . For example, the oxadiazole ring’s planarity and thiophene orientation can be analyzed to predict stability and reactivity.
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) and molecular docking elucidate the electronic properties and bioactivity of this compound?
DFT calculations (using Gaussian or Multiwfn) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution . Molecular docking studies (e.g., AutoDock Vina) are valuable for assessing interactions with biological targets. For instance, oxadiazole derivatives have shown affinity for enzymes like NS5 polymerase (dengue virus) and GSK-3β (Alzheimer’s disease), suggesting potential pharmacological applications .
Q. What strategies can resolve contradictions in reported bioactivity data for 1,2,4-oxadiazole derivatives?
Discrepancies often arise from variations in substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the thiophene moiety with phenyl groups in analogous compounds alters inhibitory potency against COX-2/5-LOX by 30–50%, highlighting the need for controlled comparative assays . Meta-analyses of pharmacokinetic parameters (e.g., logP, polar surface area) can further clarify bioactivity trends.
Q. How does the electronic nature of the thiophene substituent influence the stability and reactivity of the oxadiazole core?
Thiophene’s electron-rich aromatic system enhances resonance stabilization of the oxadiazole ring, as confirmed by Natural Bond Orbital (NBO) analysis using Multiwfn. This stabilization reduces susceptibility to hydrolysis under acidic conditions compared to non-aromatic substituents . Electrostatic potential (ESP) maps can also predict nucleophilic/electrophilic attack sites for functionalization.
Q. What experimental and computational approaches are recommended for studying degradation pathways under physiological conditions?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can identify degradation products in simulated biological fluids (e.g., pH 7.4 buffer). Computational models (e.g., molecular dynamics simulations) predict hydrolysis or oxidation sites, guided by bond dissociation energies (BDEs) and solvent-accessible surface area (SASA) metrics .
Methodological Recommendations
- Synthetic Optimization : Prioritize CF₃COOH/CH₃CN for cyclization due to high yields and mild conditions .
- Characterization : Combine SC-XRD (SHELXL) with Multiwfn-based topology analysis for comprehensive structural insights .
- Bioactivity Screening : Use docking studies to pre-screen targets (e.g., kinases, viral polymerases) before in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
